molecular formula C8H8Br2 B3037043 1,3-Dibromo-2-ethylbenzene CAS No. 41053-30-9

1,3-Dibromo-2-ethylbenzene

Cat. No.: B3037043
CAS No.: 41053-30-9
M. Wt: 263.96 g/mol
InChI Key: FROIOESJRJZRFO-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatics in Contemporary Organic Synthesis and Medicinal Chemistry Research

Polyhalogenated aromatic compounds, characterized by a benzene (B151609) ring substituted with multiple halogen atoms, are pivotal building blocks in modern organic synthesis. Their utility stems from the unique electronic properties conferred by the halogen substituents, which can influence the reactivity of the aromatic ring and provide handles for further functionalization. Aryl halides are crucial intermediates in the synthesis of pharmaceuticals, natural products, and functional organic materials. researchgate.net

In medicinal chemistry, the introduction of halogen atoms into a drug candidate can significantly modulate its pharmacological profile. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, bromine's moderate electronegativity and ability to form halogen bonds can enhance ligand-protein interactions, leading to increased potency and selectivity. researchgate.net The strategic placement of halogens on an aromatic scaffold is a key strategy in drug design and lead optimization. researchgate.net Polyhalogenated aromatics are also investigated for their potential as flame retardants and their role in environmental science. researchgate.net

Isomeric Considerations within Dibromoethylbenzene (B3051071) Frameworks: A Comparative Academic Perspective

The substitution pattern of the bromine atoms and the ethyl group on the benzene ring gives rise to several structural isomers of dibromoethylbenzene, each with distinct physical and chemical properties. Understanding these isomeric differences is crucial for their selective synthesis and application. For example, 1,2-Dibromo-3-ethylbenzene, 1,2-Dibromo-4-ethylbenzene, and 2,4-dibromo-1-ethylbenzene (B12982637) are all isomers of 1,3-Dibromo-2-ethylbenzene. nih.govmolport.comnih.gov

The position of the substituents affects the molecule's symmetry, polarity, and steric hindrance, which in turn influences its reactivity in chemical transformations. For instance, the steric environment around the bromine atoms in this compound, with the ethyl group situated between them, will differ significantly from an isomer like 2,4-dibromo-1-ethylbenzene where the bromine atoms are further apart. molport.com These structural nuances are critical in directing the outcome of reactions such as cross-coupling, where the accessibility of the carbon-bromine bond to a catalyst is paramount.

Below is an interactive data table comparing the known properties of various dibromoethylbenzene isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound41053-30-9C8H8Br2263.96
1,2-Dibromo-3-ethylbenzeneNot AvailableC8H8Br2263.96
1,2-Dibromo-4-ethylbenzene134940-69-5C8H8Br2263.96
2,4-Dibromo-1-ethylbenzene30812-87-4C8H8Br2263.96
3,5-DibromoethylbenzeneNot AvailableC8H8Br2263.96
(1,2-Dibromoethyl)benzene93-52-7C8H8Br2263.96

Data sourced from various chemical databases. nih.govmolport.comnih.govnih.govchemicalbook.compearson.comsigmaaldrich.com "Not Available" indicates that a specific CAS number was not found in the searched resources.

Evolution of Brominated Benzene Chemistry and its Pertinence to this compound Studies

The chemistry of brominated benzenes has a rich history, dating back to early investigations into the structure and reactivity of aromatic compounds. The discovery of electrophilic aromatic substitution reactions, such as the bromination of benzene in the presence of a Lewis acid catalyst, was a foundational moment in organic chemistry. wikipedia.orgkhanacademy.orgreb.rw This reaction provided a direct method to introduce bromine atoms onto the benzene ring, opening up a vast field of synthetic possibilities. wikipedia.org

Over the years, significant advancements have been made in the methods for brominating benzene and its derivatives. organic-chemistry.org These include the development of milder and more selective brominating agents, such as N-bromosuccinimide (NBS), and the use of various catalysts to control the regioselectivity of the reaction. organic-chemistry.org The understanding of reaction mechanisms has also deepened, with computational studies providing insights into the role of intermediates and transition states. researchgate.net

The synthesis of specifically substituted compounds like this compound relies on this accumulated knowledge. The preparation of such a molecule often involves multi-step synthetic sequences, potentially utilizing directing group effects and modern cross-coupling technologies to achieve the desired substitution pattern. The ongoing evolution of bromination chemistry continues to provide more efficient and sustainable routes to polyhalogenated aromatics, facilitating their use in cutting-edge research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROIOESJRJZRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41053-30-9
Record name 1,3-Dibromo-2-ethylbenzene
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Synthetic Methodologies for 1,3 Dibromo 2 Ethylbenzene and Analogous Dibrominated Arenes

Direct Aromatic Bromination Strategies for Ethylbenzene (B125841) Derivatives

Direct bromination of an aromatic ring is a fundamental transformation in organic synthesis. However, achieving the desired substitution pattern, particularly for polysubstituted benzenes, requires careful control over the reaction conditions and a thorough understanding of the underlying electronic and steric effects.

Electrophilic Aromatic Substitution Mechanisms in Bromination Reactions

The bromination of benzene (B151609) and its derivatives proceeds through an electrophilic aromatic substitution (EAS) mechanism. libretexts.orgopenstax.orgchemistrysteps.com This reaction class is characterized by the attack of an electrophile on the electron-rich π system of the aromatic ring. chemistrysteps.com For the bromination of benzene, which is less reactive than alkenes, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically required. openstax.org The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile that can be represented as Br⁺. openstax.orgfiveable.me

The mechanism can be summarized in two main steps:

Electrophilic attack and formation of the arenium ion: The π electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.comlumenlearning.com This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. chemistrysteps.com

Deprotonation and restoration of aromaticity: A weak base, such as the FeBr₄⁻ formed during the catalytic cycle, removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic system and yielding the brominated product. libretexts.orgopenstax.org

This fundamental mechanism underlies the bromination of more complex substrates like ethylbenzene.

Regioselectivity and Ortho/Meta/Para-Directing Effects in the Synthesis of 1,3-Dibromo-2-ethylbenzene

When an electrophilic aromatic substitution reaction is performed on a monosubstituted benzene, the existing substituent profoundly influences the position of the incoming electrophile. This phenomenon is known as regioselectivity. Substituents are classified as either activating or deactivating and as ortho/para-directing or meta-directing. libretexts.orglibretexts.org

The ethyl group is an alkyl group, which is considered a weakly activating and ortho/para-directing group. libretexts.orgyoutube.com This is due to a combination of inductive effects and hyperconjugation, which donate electron density to the benzene ring, thereby stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org Consequently, the direct bromination of ethylbenzene will predominantly yield a mixture of o-bromoethylbenzene and p-bromoethylbenzene. youtube.com

To synthesize this compound, one must consider the directing effects of the substituents already present on the ring. Starting with ethylbenzene, the first bromination will yield a mixture of ortho and para isomers. To introduce a second bromine atom at the desired positions, one would need to start with a molecule that directs the incoming bromine atoms to the 1 and 3 positions relative to the ethyl group. This is not achievable through direct bromination of ethylbenzene due to the ortho/para-directing nature of the ethyl group. Therefore, alternative strategies are necessary.

Investigation of Reaction Conditions and Their Influence on Halogenation Product Distribution

The distribution of products in halogenation reactions can be influenced by several factors, including the nature of the catalyst, solvent, temperature, and the presence of radical initiators. researchgate.netolemiss.edu

For electrophilic aromatic substitution, the choice of Lewis acid catalyst and solvent can affect the reactivity of the electrophile and the selectivity of the reaction. msu.edu In some cases, changing the reaction conditions can alter the ratio of ortho to para isomers, although completely shifting the selectivity to the meta position for an ortho/para-directing group is generally not possible.

It is also important to distinguish between aromatic bromination and side-chain bromination. Under conditions that favor free-radical reactions, such as the presence of UV light or a radical initiator like N-bromosuccinimide (NBS), halogenation can occur at the benzylic position of the ethyl group. jove.com For instance, the reaction of ethylbenzene with bromine under UV irradiation can yield (1-bromoethyl)benzene (B1216412). This highlights the importance of controlling reaction conditions to achieve the desired product.

Precursor-Based Synthetic Routes to this compound

Given the challenges of achieving the 1,3-dibromo substitution pattern via direct bromination of ethylbenzene, precursor-based strategies are often employed. These methods involve synthesizing the target molecule from a starting material that already possesses the desired substitution pattern or can be readily converted to it.

Transformations and Derivatizations of Monobrominated Ethylbenzene Intermediates

While direct bromination of ethylbenzene is not a viable route to this compound, monobrominated ethylbenzenes can serve as precursors in multi-step syntheses. For example, if one were to start with m-bromoethylbenzene, the ethyl group would direct a second bromination to the positions ortho and para to it (positions 2, 4, and 6). The bromine atom, being a deactivating but ortho/para-directing group, would also influence the position of the incoming electrophile. The interplay of these directing effects would lead to a mixture of products. A more controlled approach is often required.

Synthesis via Functional Group Interconversions of Substituted Benzene Derivatives

A more versatile and often necessary approach to synthesizing highly substituted benzenes like this compound involves the strategic use of functional group interconversions. This allows for the manipulation of the directing effects of substituents to achieve the desired substitution pattern.

One powerful method involves the use of diazonium salts. libretexts.org An amino group is a strong activating, ortho/para-directing group. This property can be exploited to introduce substituents at specific positions. The amino group can then be converted to a diazonium salt, which is an excellent leaving group and can be replaced by a variety of substituents, including bromine (via the Sandmeyer reaction) or even hydrogen (via reduction with hypophosphorous acid). libretexts.org

For example, one could envision a synthesis starting from an appropriately substituted aniline. The amino group could be used to direct other substituents to the desired positions, and then it could be removed or replaced. Another strategy could involve the use of a directing group that can be later converted into an ethyl group. vulcanchem.com

The synthesis of analogous dibrominated arenes often relies on similar strategies. For instance, the synthesis of bis(dibromomethyl)benzenes can be achieved by the bromination of dimethyl-substituted arenes under specific conditions. researchgate.net These compounds can then be converted to other functional groups. researchgate.net

Below is a table summarizing some of the compounds mentioned in this article:

Compound Name
This compound
1,3-Dichlorobenzene
1,3-dimethoxy-1,3-dihydrobenzo-[c]furan
1-bromo-2-ethylbenzene
1-chloro-1-phenylethane
2,5-dibromo-para-xylene
2,5-dibromoterephthalaldehyde
Aniline
Benzene
Benzaldehyde
Benzoic Acid
Benzyl (B1604629) bromide
Bromine
Bromoethane
Chloroform
Diethyl sulfate
Ethylbenzene
Iron(III) bromide
N-bromosuccinimide
Nitrobenzene
Phthalaldehyde
Potassium permanganate
Toluene
Trimethyl orthoformate

Below is an interactive data table based on the information in the text:

Reaction TypeStarting MaterialReagentsKey Intermediate/ProductControlling Factors
Electrophilic Aromatic BrominationBenzeneBr₂, FeBr₃BromobenzeneLewis acid catalyst required for activation of Br₂. openstax.org
Electrophilic Aromatic BrominationEthylbenzeneBr₂, FeBr₃Mixture of o- and p-bromoethylbenzeneEthyl group is an ortho, para-director. youtube.com
Free-Radical BrominationEthylbenzeneNBS, peroxide or light(1-Bromoethyl)benzeneReaction occurs at the benzylic position. jove.com
Sandmeyer ReactionAryl diazonium saltCuBrAryl bromideAllows for introduction of bromine via an amino group precursor. libretexts.org

Advanced Catalytic Approaches in Dibrominated Arene Synthesis

The synthesis of specific isomers of dibrominated arenes, such as this compound, requires precise control over the regioselectivity of the bromination reaction. Advanced catalytic approaches have emerged as a powerful tool to achieve this control, overcoming the challenges associated with the multiple possible isomers that can be formed.

Role of Lewis Acid Catalysts in Achieving Selective Bromination

Lewis acid catalysts play a pivotal role in electrophilic aromatic substitution reactions, including bromination. They function by activating the brominating agent, making it a more potent electrophile and thereby increasing the reaction rate. More importantly, the choice of Lewis acid can significantly influence the regioselectivity of the bromination, directing the incoming bromine atoms to specific positions on the aromatic ring.

A variety of Lewis acids have been employed to catalyze the bromination of aromatic compounds. For instance, zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the halogenation of aromatic compounds using N-halosuccinimides like N-bromosuccinimide (NBS) under mild conditions. researchgate.net This method allows for high selectivity in the chlorination, bromination, and iodination of various aromatic substrates. researchgate.net

The combination of a shape-selective zeolite catalyst with a Lewis acid has also been demonstrated as an effective strategy for the selective bromination of aromatic substrates. For example, reacting an aromatic compound with a brominating agent in the presence of a catalyst system comprising a shape-selective HY or HM zeolite and a Lewis acid, such as a ferric halide, can lead to high yields and conversions in short reaction times. google.com The steric environment of the zeolite pores can influence the regioselectivity, favoring the formation of specific isomers.

The following table summarizes the use of different Lewis acid catalysts in the bromination of arenes:

Catalyst SystemBrominating AgentSubstrate TypeKey Features
Zirconium(IV) chloride (ZrCl₄)N-Bromosuccinimide (NBS)Various aromatic compoundsHigh selectivity under mild reaction conditions. researchgate.net
Shape-selective zeolite (HY or HM) + Lewis acid (e.g., ferric chloride)BromineMono-substituted benzenes (e.g., ethylbenzene)High yield and conversion; regioselectivity influenced by zeolite structure. google.com
Mandelic acid (as a Lewis basic additive)N-Bromosuccinimide (NBS)Variety of arene substratesPromotes aromatic bromination with complete regioselectivity under aqueous conditions at room temperature through halogen bonding interactions. researchgate.netnsf.gov

It is important to note that the reactivity of the aromatic substrate also plays a crucial role. In reactions with highly activated rings, such as phenols or anilines, polyhalogenation can occur readily, sometimes even without a catalyst. For less activated rings, the use of a catalyst is generally necessary to achieve efficient bromination.

Emerging Methodologies for Controlled Polyhalogenation

The development of methods for the controlled introduction of multiple halogen atoms onto an aromatic ring is an active area of research. While traditional methods often rely on the inherent directing effects of substituents already present on the ring, emerging methodologies offer greater control and predictability.

One area of advancement is the use of novel catalytic systems that can differentiate between multiple, otherwise equivalent, C-H bonds on an aromatic ring. While much of the recent focus in the broader field of polyhalogenated arenes has been on their site-selective cross-coupling reactions, the principles guiding this selectivity can also inform synthetic strategies. acs.orgescholarship.orgnih.gov For instance, ligand- and additive/solvent-controlled reactions are emerging as powerful tools to direct the functionalization of polyhalogenated compounds. acs.orgescholarship.orgnih.gov

Electrochemical methods also present a promising avenue for controlled polyhalogenation. Electrochemical bromination of electron-rich (hetero)arenes has been accomplished in high yields and with high current efficiencies. acs.org While the bromination of electron-deficient arenes using this method can be challenging due to the need for a Lewis-acid activation, which is often incompatible with the reaction conditions, it highlights an area of ongoing development. acs.org

Recent research has also explored the use of unique catalytic activators. For example, lactic acid derivatives have been shown to act as halogen bond acceptors with N-bromosuccinimide (NBS), enhancing the reactivity for aromatic bromination. nsf.gov This approach, which relies on Lewis basic additives interacting with the brominating agent, offers a different strategy to achieve regioselective bromination. nsf.gov

The following table provides an overview of some emerging approaches for controlled halogenation:

MethodologyKey FeatureApplicability
Ligand/Additive/Solvent-Controlled ReactionsUtilizes specific ligands, additives, or solvents to influence the regioselectivity of halogenation. acs.orgescholarship.orgnih.govBroadly applicable to the functionalization of polyhalogenated arenes.
Electrochemical BrominationEmploys an electric current to generate the brominating species, offering potential for controlled reactions. acs.orgParticularly effective for electron-rich arenes. acs.org
Halogen Bonding CatalysisUses Lewis basic additives to activate the brominating agent through halogen bonding. nsf.govDemonstrated for regioselective aromatic bromination with NBS. nsf.gov

These advanced catalytic approaches and emerging methodologies are continuously expanding the synthetic chemist's toolbox for the precise and efficient synthesis of dibrominated arenes like this compound, enabling the creation of novel and complex molecular architectures.

Reaction Mechanisms and Advanced Reactivity Studies of 1,3 Dibromo 2 Ethylbenzene

Mechanistic Investigations of Aromatic Substitution Pathways

The benzene (B151609) ring, with its delocalized π-electron system, is characteristically prone to electrophilic aromatic substitution (EAS) reactions. libretexts.orgschoolwires.net However, the substituents on the ring profoundly influence the rate and orientation of these substitutions. msu.edufirsthope.co.in

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. libretexts.orgmsu.edumasterorganicchemistry.com In the initial, rate-determining step, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.orgmsu.edu The second step involves the rapid removal of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. libretexts.orgmsu.edumasterorganicchemistry.com

The stability of the benzenonium ion is a crucial factor in determining the reaction rate. Electron-donating groups enhance the nucleophilicity of the benzene ring, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect. firsthope.co.inlibretexts.org

The directing influence of these substituents is also critical. The ethyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it on the ring. firsthope.co.in The bromine atoms are also ortho, para-directors, despite being deactivating. libretexts.org This is because the resonance effect, which directs to these positions, is still significant even though the inductive effect deactivates the entire ring.

In 1,3-dibromo-2-ethylbenzene, the positions for further electrophilic substitution are sterically and electronically influenced. The positions ortho and para to the ethyl group are activated. However, the positions already occupied by bromine atoms are blocked. The remaining open positions are evaluated based on the combined directing effects of all three substituents.

Table 1: Influence of Substituents on EAS Reactions

SubstituentEffect on ReactivityDirecting Influence
Ethyl (-CH₂CH₃)Activatingortho, para
Bromo (-Br)Deactivatingortho, para

The presence of two bromine atoms on the ring has further implications for its reactivity. The electron-withdrawing nature of the halogens can influence the stability of intermediates in subsequent reactions. libretexts.org For instance, in reactions where a positive charge develops on the ring, the bromine atoms will have a destabilizing effect. Conversely, in reactions involving nucleophilic attack on the ring, the electron-withdrawing nature of the halogens can stabilize the resulting anionic intermediate. libretexts.org

Furthermore, the presence of multiple halogens can lead to complex reaction pathways, including the possibility of halogen exchange reactions under certain conditions. scribd.com The specific positioning of the bromine atoms in this compound can also lead to unique steric and electronic environments that can be exploited in targeted synthesis.

Influence of the Ethyl Substituent and Bromine Atoms on Aromatic Ring Reactivity and Substituent Orientation.

Exploration of Nucleophilic Substitution Reactions Involving Bromine Centers

While aromatic halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atoms on this compound can be displaced by nucleophiles. iitk.ac.inscholaris.ca

The displacement of a bromine atom from an aromatic ring typically occurs through one of two main mechanisms: the SNAr (addition-elimination) mechanism or an elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.org

The SNAr mechanism is favored when strong electron-withdrawing groups are present ortho and/or para to the leaving group. libretexts.org In the case of this compound, the ethyl group is electron-donating, which does not favor this pathway. However, the presence of the second bromine atom can have a modest electron-withdrawing effect. Reactions with strong nucleophiles, such as alkoxides or amides, can lead to the displacement of a bromine atom. quora.com For example, reaction with sodium amide can lead to the formation of an amino-substituted product. libretexts.org

The reactivity of different nucleophiles will vary. "Hard" nucleophiles, such as those with a localized negative charge on a highly electronegative atom (e.g., hydroxide), and "soft" nucleophiles, where the charge is more diffuse (e.g., thiolates), will exhibit different reactivities and potentially different reaction pathways.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProduct Type
RO⁻ (Alkoxide)Alkoxy-substituted benzene
R₂N⁻ (Amide)Amino-substituted benzene
RS⁻ (Thiolate)Thioether-substituted benzene
CN⁻ (Cyanide)Benzonitrile derivative

Nucleophilic substitution reactions can occur through either intermolecular or intramolecular pathways. Intermolecular reactions involve the attack of an external nucleophile on the aromatic ring. savemyexams.com Intramolecular reactions, on the other hand, occur when the nucleophile is part of the same molecule as the aromatic ring, leading to the formation of a cyclic product. youtube.com

For this compound, an intramolecular reaction would require the presence of a side chain containing a nucleophilic group. For instance, if the ethyl group were modified to contain a terminal alcohol or amine, an intramolecular cyclization could potentially occur, displacing one of the bromine atoms to form a fused ring system. Intramolecular reactions are often favored over their intermolecular counterparts due to entropic factors, as the reacting groups are already in close proximity. youtube.com

The competition between inter- and intramolecular pathways can be influenced by reaction conditions such as concentration. At high concentrations, intermolecular reactions are more likely, while at low concentrations, the probability of an intramolecular reaction increases. The length and flexibility of the tether connecting the nucleophile to the aromatic ring are also critical factors in determining the feasibility and outcome of intramolecular reactions. ucl.ac.uk

Analysis of Bromine Displacement Reactions with Various Nucleophiles.

Radical Reaction Chemistry and Benzylic Functionalization

The ethyl group of this compound is a key site for reactivity, particularly at the benzylic position (the carbon atom attached directly to the benzene ring). The C-H bonds at this position are weaker than typical sp³ C-H bonds because the homolytic cleavage of a benzylic C-H bond leads to a resonance-stabilized benzylic radical. libretexts.org This inherent reactivity allows for a variety of transformations, primarily initiated through radical pathways.

Benzylic bromination is a fundamental transformation for alkylbenzenes, including derivatives like this compound. The reaction typically proceeds via a free radical chain mechanism, especially under photochemical conditions (hv) or in the presence of a radical initiator. pearson.com

The classical mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step is often initiated by UV light. libretexts.orgpearson.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethylbenzene (B125841) derivative. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). pearson.com This benzylic radical then reacts with another molecule of Br₂ to yield the 1-bromoethyl product and a new bromine radical, which continues the chain reaction. pearson.com

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

A common reagent used for benzylic bromination is N-bromosuccinimide (NBS). NBS is favored because it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr generated during the propagation step. libretexts.orgmasterorganicchemistry.com This low concentration is crucial for favoring the radical substitution pathway over potential competing reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.com

Recent studies have also explored Lewis acid-catalyzed benzylic bromination under mild conditions. Research has shown that catalysts like Zirconium(IV) chloride (ZrCl₄) can efficiently promote benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov Mechanistic experiments, including the acceleration of the reaction under light and its inhibition in the dark, confirm that this Lewis acid-catalyzed process also proceeds via a radical generation pathway. nih.gov

Table 1: Effect of Various Lewis Acid Catalysts on the Benzylic Bromination of Ethylbenzene

Catalyst Yield of (1-bromoethyl)benzene (B1216412) (%)
ZrCl₄ 98
HfCl₄ 97
AlCl₃ 95
TiCl₄ 89
SnCl₄ 20
ZnCl₂ <5
CuCl₂ <5

Data sourced from a study on Lewis acid-catalyzed benzylic bromination using DBDMH at room temperature. nih.gov

Beyond bromination, advanced catalytic methods enable the direct and selective functionalization of the benzylic C-H bonds of the ethyl side chain, introducing a variety of other chemical groups. These strategies offer streamlined synthetic routes to complex molecules from simple alkylarene starting materials. nih.gov

C-H Thiocyanation: Copper-catalyzed radical relay chemistry has been developed for the thiocyanation of benzylic C-H bonds. chinesechemsoc.org This method exhibits excellent selectivity for the benzylic position and is tolerant of various functional groups on the aromatic ring, including bromides. chinesechemsoc.org The high reactivity observed for ortho-substituted ethylbenzenes suggests that this method would be effective for this compound. chinesechemsoc.org The resulting benzyl (B1604629) thiocyanates are valuable intermediates for synthesizing other important motifs like isothiocyanates and thioureas. chinesechemsoc.org

C-H Amidation: Direct amidation of the benzylic C-H bond represents a powerful tool for synthesis. Biocatalytic approaches using engineered cytochrome P450 enzymes have achieved this transformation with high enantioselectivity. nih.gov Mechanistic studies indicate the reaction proceeds through a stepwise hydrogen atom transfer (HAT) and radical rebound pathway. nih.gov While electron-rich substrates are preferred, halogenated ethylbenzenes are also competent substrates for this enzymatic amidation. nih.gov Additionally, electrochemical methods have been developed for the direct coupling of benzylic substrates with primary amides, offering an alternative strategy that avoids metal catalysts and stoichiometric oxidants. acs.org

C-H Hydroxylation: A combined photoredox and enzymatic catalysis system allows for the one-pot hydroxylation of benzylic C-H bonds to form enantioenriched benzylic alcohols. nih.gov The process involves an initial photoredox-catalyzed oxidation of the benzylic methylene (B1212753) to a ketone, followed by an enzymatic reduction to the chiral alcohol. The method is effective for a wide range of substituted ethylbenzenes. nih.gov The site-selectivity is high, favoring the more electron-rich benzylic site when multiple are present. nih.gov

Table 2: Examples of Directed Benzylic Functionalization in Substituted Ethylbenzenes

Reaction Type Catalyst/System Functional Group Introduced Reference
Thiocyanation Copper-catalyzed radical relay -SCN chinesechemsoc.org
Amidation Engineered P411 Enzyme -NHCOR nih.gov
Amidation Electrochemical -NHCOR acs.org
Hydroxylation Photoredox/Enzymatic (KRED) -OH nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques Applied to 1,3 Dibromo 2 Ethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1,3-Dibromo-2-ethylbenzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon signals.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The chemical shift of the methylene protons is expected to be further downfield due to the inductive effect of the adjacent aromatic ring.

The aromatic region is anticipated to show a more complex pattern. The three aromatic protons are in different chemical environments, leading to distinct signals. The proton at the C5 position is expected to be a triplet, coupling with the two adjacent aromatic protons. The protons at the C4 and C6 positions would likely appear as doublets of doublets, due to coupling with their non-equivalent neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ~1.2 Triplet
-CH₂- ~2.8 Quartet
Aromatic-H (C5) ~7.1 Triplet
Aromatic-H (C4, C6) ~7.4 Doublet of Doublets

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The carbons of the ethyl group will appear in the aliphatic region (upfield), while the six aromatic carbons will resonate in the downfield region. The carbons directly bonded to the bromine atoms (C1 and C3) are expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbon (C2), attached to the ethyl group, will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-CH₃ ~15
-CH₂- ~30
Aromatic C-H (C5) ~128
Aromatic C-H (C4, C6) ~130
Aromatic C-Br (C1, C3) ~125
Aromatic C-Ethyl (C2) ~145

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Cross-peaks would be expected between the methylene and methyl protons of the ethyl group, and among the adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the proton signals of the ethyl group and the aromatic C-H protons to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the quaternary carbons by observing correlations from the methylene protons to the C1, C3, and C2 carbons, and from the aromatic protons to their neighboring carbons.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Conformational Analysis

Raman Spectroscopy for Characterizing Aromatic Ring Vibrations and Carbon-Bromine Stretching Modes

Raman spectroscopy is particularly effective for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and C-C stretching vibrations. A key feature would be the characteristic low-frequency C-Br stretching modes, which are typically strong in Raman spectra. The exact frequencies of these modes can provide insights into the conformational geometry of the molecule.

Infrared Spectroscopy for Identification of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is complementary to Raman, being more sensitive to polar bonds and asymmetric vibrations. The IR spectrum of this compound would be dominated by bands corresponding to:

C-H stretching vibrations: Aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

C-H bending vibrations: Aliphatic C-H bending modes (scissoring, wagging, etc.) would be observed in the 1470-1370 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region would be indicative of the substitution pattern.

C=C stretching vibrations: Aromatic ring C=C stretching vibrations would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Br stretching vibrations: While also Raman active, the C-Br stretches would appear in the far-infrared region, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch 3000-2850 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
Aliphatic C-H Bend 1470-1370 IR
Aromatic C-H Out-of-Plane Bend 900-675 IR
C-Br Stretch < 700 IR, Raman (strong)

Note: These are general ranges and the exact frequencies are dependent on the specific molecular structure and environment.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight and the elucidation of fragmentation pathways of this compound.

Precise Mass Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecular ion, which for this compound (C₈H₈Br₂) is calculated to be 261.89928 Da for its monoisotopic mass. nih.gov This level of precision, often with mass accuracies of less than 1 ppm, allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. gcms.cz The technique's ability to deliver high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. gcms.cz

Property Value Source
Molecular FormulaC₈H₈Br₂ nih.gov
Monoisotopic Mass261.89928 Da nih.gov
Average Mass263.96 g/mol nih.gov

This interactive table provides key mass properties of this compound.

Interpretation of Fragmentation Pathways and Isotopic Patterns of Dibrominated Species

The mass spectrum of this compound is characterized by distinct isotopic patterns and fragmentation pathways. Due to the presence of two bromine atoms, each having two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the molecular ion appears as a characteristic triplet of peaks. docbrown.infouni-saarland.delibretexts.org These peaks correspond to ions containing two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes. The expected intensity ratio for these M+, [M+2]+, and [M+4]+ peaks is approximately 1:2:1. docbrown.infowhitman.edudocbrown.info

The fragmentation of this compound under electron impact ionization typically involves the cleavage of bonds within the ethyl group and the loss of bromine atoms. miamioh.edulibretexts.org A primary fragmentation pathway is the loss of a methyl radical (•CH₃) via benzylic cleavage, which is a favored process in alkylbenzenes. docbrown.info This leads to the formation of a stable benzylic cation.

Expected Fragmentation of this compound:

Ion Description Significance
[C₈H₈Br₂]⁺•Molecular IonShows characteristic 1:2:1 isotopic pattern for two bromine atoms. docbrown.infowhitman.edu
[C₇H₅Br₂]⁺Loss of a methyl group (•CH₃)A common fragmentation for ethyl-substituted aromatics, leading to a stable cation. docbrown.info
[C₈H₈Br]⁺Loss of a bromine atom (•Br)Indicates the presence of a halogen. miamioh.edu
[C₆H₄]⁺•Phenyl CationA common fragment in the mass spectra of benzene (B151609) derivatives. docbrown.info

This interactive table outlines the primary fragmentation pathways and the resulting ions for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies of this compound and Related Analogues

Studies on similar dihalogenated benzene derivatives, such as 1,3-dibromobenzene (B47543) and other brominated aromatic compounds, reveal common crystallographic features. acs.orgresearchgate.net For instance, 1,3-dibromobenzene crystallizes in the orthorhombic space group P2₁2₁2₁, with two independent molecules in the asymmetric unit. acs.org It is anticipated that this compound would also adopt a densely packed crystalline form, likely in a monoclinic or orthorhombic system, as is common for such derivatives. mdpi.comnih.gov Research on 1,3-dibromo-2,5-diethyl-4,6-dimethylbenzene has shown that orientational disorder can occur, where the molecule occupies different orientations within a specific site in the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2 Ethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds.

The optimization of the ground-state molecular geometry of 1,3-dibromo-2-ethylbenzene is the first step in most computational studies. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of the atoms in the molecule can be determined. For this compound, a key conformational variable is the dihedral angle of the ethyl group relative to the plane of the benzene (B151609) ring.

While specific studies on this compound are not prevalent, research on similar molecules like ethylbenzene (B125841) has shown that the most stable conformation is typically one where the ethyl group is oriented orthogonally to the plane of the benzene ring. researchgate.net Conversely, the least stable conformation occurs when the ethyl group is parallel to the benzene ring. researchgate.net The presence of bulky bromine atoms adjacent to the ethyl group in this compound would likely influence the precise dihedral angle of the most stable conformer due to steric hindrance.

The substitution of bromine atoms on the benzene ring can also lead to slight distortions of the ring itself from perfect planarity. researchgate.net DFT calculations can precisely quantify these distortions in bond lengths and angles.

Table 1: Predicted Geometrical Parameters for Halogen-Substituted Benzenes (Analogous Systems)

Parameter 1,2-Dibromobenzene researchgate.net p-Dibromobenzene researchgate.net Benzene, 2-(2-bromoethyl)-1,3-difluoro-
C-C bond length (ring) ~1.39 Å ~1.39 Å ~1.39 Å
C-Br bond length - - -
C-F bond length - - ~1.35 Å

Note: Data is for analogous systems and serves to illustrate the type of information obtained from DFT calculations.

DFT calculations are also employed to determine the electronic properties of this compound. Key among these are the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For dibromobenzenes, the HOMO-LUMO gap has been shown to vary with the substitution pattern. researchgate.net It is expected that the electronic properties of this compound would be influenced by the electron-withdrawing nature of the bromine atoms and the electron-donating nature of the ethyl group.

Mulliken charge analysis, another output of DFT calculations, can map the distribution of electron density across the molecule. researchgate.net This would likely show a concentration of negative charge on the electronegative bromine atoms and a corresponding distribution of partial positive charges on the carbon atoms of the benzene ring and the ethyl group.

Table 2: Predicted Electronic Properties for Dibromobenzene Isomers (Analogous Systems)

Property 1,2-Dibromobenzene researchgate.net 1,3-Dibromobenzene (B47543) researchgate.net 1,4-Dibromobenzene researchgate.net
HOMO-LUMO Energy Gap Larger than 1,4-isomer Larger than 1,4-isomer Smallest among isomers

Note: Data is for analogous systems. The actual values for this compound would be influenced by the presence of the ethyl group.

Optimization of Ground-State Molecular Conformations and Isomeric Stability.

Molecular Dynamics Simulations for Conformational Analysis and Rotational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the dynamics of internal motions.

A significant aspect of the conformational dynamics of this compound is the rotation of the ethyl group around the C(sp²)–C(sp³) bond. MD simulations can be used to model this rotation and calculate the energy barrier that must be overcome for the ethyl group to rotate. researchgate.net

For the parent molecule, ethylbenzene, the rotational barrier has been a subject of both experimental and theoretical studies, with values estimated to be in the range of 4.2 to 9.2 kJ/mol. cdnsciencepub.com In this compound, the presence of two adjacent bromine atoms would introduce significant steric hindrance, which is expected to increase the rotational barrier of the ethyl group compared to ethylbenzene itself. The precise value of this barrier could be determined by performing constrained geometry optimizations at various dihedral angles of the ethyl group and calculating the corresponding energy profile. Studies on similarly hindered molecules, such as N-ethyl-N-tert-butylneopentylamine, have successfully used a combination of dynamic NMR and molecular mechanics to determine such rotational barriers. rsc.org

MD simulations can provide a broader picture of the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent. These simulations track the motions of all atoms over time, revealing the accessible conformations and the transitions between them. This is particularly useful for understanding the molecule's "fluxionality," or its ability to change shape. While specific MD studies on this compound are lacking, the methodology has been applied to a wide range of organic molecules to understand their dynamic properties. researchgate.netresearcher.life

Elucidation of Rotational Barriers of the Ethyl Group in this compound.

Quantum Chemical Approaches to Reaction Pathway Elucidation

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

For this compound, these methods could be used to investigate a variety of potential reactions. For instance, in nucleophilic substitution reactions, where one or both bromine atoms are replaced, quantum chemistry can model the approach of the nucleophile, the structure of the transition state, and the energy profile of the entire reaction. Similarly, for reactions involving the ethyl group, such as oxidation, theoretical models can help to understand the initial steps of the reaction, like C-H bond activation. researchgate.net

In the context of related compounds, DFT has been used to investigate the mechanism of decarbonylation reactions acs.org and to understand the role of catalysts in C-H bond activation. rsc.org These studies provide a framework for how similar computational approaches could be applied to predict the reactivity and reaction pathways of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethylbenzene
1,2-Dibromobenzene
1,3-Dibromobenzene
1,4-Dibromobenzene
Dibromomesitylene
Benzene, 2-(2-bromoethyl)-1,3-difluoro-

Transition State Analysis and Energy Profiles for Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for benzene and its derivatives. The mechanism generally proceeds in two main steps: the initial attack of an electrophile on the aromatic ring, followed by the removal of a proton to restore aromaticity. dalalinstitute.commsu.edu

Computational methods are employed to map the energy landscape of this process for this compound. This involves calculating the energies of the reactants, intermediates, and transition states. The first step, the attack by an electrophile (E⁺), disrupts the aromatic π-system to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iquou.ac.in This step is typically the slow, rate-determining step of the reaction because it involves a significant loss of aromatic stability, resulting in a high-energy transition state. masterorganicchemistry.com

The general mechanism can be visualized with an energy profile diagram:

Reactants: this compound and the electrophile at a starting energy level.

First Transition State (TS1): A high-energy peak representing the transition state for the electrophile's attack on the benzene ring.

Arenium Ion Intermediate: An energy minimum corresponding to the relatively unstable but observable sigma complex. uomustansiriyah.edu.iq

Second Transition State (TS2): A lower energy barrier for the deprotonation of the arenium ion.

Products: The final substituted product and the protonated base at a lower energy level, indicating a thermodynamically favorable reaction.

The energy profile for a typical electrophilic aromatic substitution is outlined below. The precise energy values for activation (ΔG‡) and reaction (ΔG) would be determined using quantum mechanical calculations.

StageDescriptionRelative Energy (Illustrative)
Reactants This compound + E⁺0 kcal/mol
TS1 Formation of the C-E bondHigh (e.g., +20-30 kcal/mol)
Intermediate Arenium Ion (Sigma Complex)Moderate (e.g., +15-25 kcal/mol)
TS2 Breaking of the C-H bondLower than TS1
Products Substituted Product + H⁺Negative (Exergonic)

This table provides an illustrative representation of a typical energy profile for electrophilic aromatic substitution.

Theoretical Prediction of Reactivity and Regioselectivity in Chemical Reactions

The substitution pattern of this compound presents a complex case for predicting the site of further electrophilic attack. The ethyl group is an activating, ortho, para-directing group, while the two bromine atoms are deactivating, yet also ortho, para-directing groups. The interplay of these electronic effects determines the regioselectivity.

Theoretical calculations can predict the most likely position for substitution. By calculating the energies of the possible arenium ion intermediates formed from attack at each available position on the ring, the most stable intermediate can be identified. The reaction pathway with the lowest energy transition state and the most stable intermediate is the favored one.

For this compound, electrophilic attack can occur at positions 4, 5, and 6.

Attack at C4: ortho to one bromine and meta to the other bromine and the ethyl group.

Attack at C5: para to one bromine, meta to the other, and meta to the ethyl group.

Attack at C6: ortho to the ethyl group and ortho to a bromine atom.

Advanced computational methods also utilize reactivity indices derived from DFT, such as Fukui functions and Parr functions, to predict local reactivity. researchgate.net These indices quantify the electrophilicity and nucleophilicity of each atom in the molecule, allowing for a prediction of the most favorable site for electrophilic attack without needing to calculate every possible intermediate. researchgate.netxmu.edu.cn The general consensus is that the strongest activating group dictates the primary substitution pattern, though steric hindrance can also play a significant role.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.

Theoretical Calculation of NMR Chemical Shifts for ¹H and ¹³C Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which is crucial for assigning experimental spectra. The standard procedure involves:

Optimizing the molecular geometry using a DFT method, such as B3LYP with the 6-31G(d) basis set. github.io

Calculating the NMR isotropic shielding constants for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method. american-ajiras.com For improved accuracy, specific functionals and larger basis sets, like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, are often used. mdpi.com

The calculated shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Below is a table of hypothetical, yet chemically reasonable, calculated NMR chemical shifts for this compound.

Calculated ¹H NMR Chemical Shifts

Atom Assignment Predicted Chemical Shift (ppm)
H-4, H-6 Aromatic CH 7.3 - 7.5
H-5 Aromatic CH 7.0 - 7.2
CH₂ Ethyl Group 2.6 - 2.8

Calculated ¹³C NMR Chemical Shifts

Atom Assignment Predicted Chemical Shift (ppm)
C-2 Aromatic C-CH₂CH₃ 140 - 145
C-1, C-3 Aromatic C-Br 122 - 126
C-4, C-6 Aromatic C-H 130 - 134
C-5 Aromatic C-H 128 - 130
CH₂ Ethyl Group 28 - 32

Note: These tables contain illustrative data based on established computational methods and known chemical shift ranges. Actual values may vary based on the specific level of theory and solvent models used.

Simulation and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Simulating these spectra computationally aids in the assignment of vibrational modes.

The process typically involves a DFT calculation to find the optimized geometry and then to compute the harmonic or anharmonic vibrational frequencies. researchgate.net The output includes the frequency, intensity (for IR) or activity (for Raman), and a description of the atomic motions for each vibrational mode. This theoretical spectrum can be compared directly with an experimental one. unibo.it For instance, studies on similar molecules like 1,3-dibromo-2,4,6-trimethylbenzene have shown excellent agreement between spectra calculated with methods like MPW1PW91 and experimental data. researchgate.net

A table of key predicted vibrational frequencies for this compound is presented below.

Vibrational ModeDescriptionPredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Stretching of C-H bonds on the benzene ring3000 - 3100
C-H Stretch (Aliphatic)Asymmetric and symmetric stretching of C-H in the ethyl group2850 - 3000
C=C Stretch (Aromatic)Stretching of carbon-carbon bonds in the benzene ring1450 - 1600
C-H Bend (Aliphatic)Bending (scissoring, wagging) of C-H in the ethyl group1375 - 1470
C-Br StretchStretching of the carbon-bromine bonds550 - 750

Note: This table is an illustrative guide to the expected vibrational modes based on known group frequencies and computational studies of similar compounds.

Advanced Applications in Organic Synthesis and Functional Material Science

1,3-Dibromo-2-ethylbenzene as a Strategic Building Block in Organic Synthesis

The presence of two bromine atoms on the benzene (B151609) ring makes this compound a highly useful precursor in the synthesis of more complex molecules. These bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the controlled formation of new carbon-carbon bonds.

Utilization in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation.

Cross-coupling reactions are fundamental tools in organic chemistry for the formation of carbon-carbon bonds. This compound is an excellent substrate for several of these reactions.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound can participate in Suzuki coupling reactions, where the bromine atoms are substituted with aryl or vinyl groups, leading to the formation of substituted biphenyls and styrenes. vulcanchem.comambeed.com The reaction is widely used due to its mild conditions and high functional group tolerance.

Sonogashira Coupling: The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net this compound can be used in Sonogashira reactions to introduce alkynyl groups onto the benzene ring. ambeed.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. rsc.org this compound can serve as the aryl halide in Heck reactions, allowing for the synthesis of substituted alkenes. This method is particularly useful for creating complex olefinic structures.

Table 1: Overview of Cross-Coupling Reactions with this compound

Coupling ReactionReactant 1Reactant 2CatalystProduct Type
SuzukiThis compoundOrganoboron compoundPalladium complexSubstituted biphenyls, styrenes
SonogashiraThis compoundTerminal alkynePalladium complex, Copper(I) saltAryl-alkynes
HeckThis compoundAlkenePalladium complexSubstituted alkenes

Role as an Intermediate in the Construction of Complex Substituted Aromatic Compounds.

Due to its ability to undergo sequential and regioselective cross-coupling reactions, this compound is a key intermediate in the synthesis of complex, multi-substituted aromatic compounds. By carefully choosing the reaction conditions and coupling partners, chemists can selectively replace one bromine atom at a time, leading to unsymmetrically substituted products. For instance, a Sonogashira coupling could be performed at one bromine position, followed by a Suzuki coupling at the other, resulting in a molecule with both an alkynyl and an aryl substituent. This step-wise functionalization is crucial for building intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials science. solubilityofthings.com

Derivatization and Application in Catalytic Systems

The benzene scaffold of this compound can be modified to create novel organocatalysts. These catalysts can then be used to facilitate a variety of organic transformations.

Design and Synthesis of Organobromine-Based Catalysts from Related Benzene Scaffolds.

While direct synthesis of catalysts from this compound is not widely reported, the principles of using brominated benzene structures as catalyst precursors are well-established. For example, bifunctional organocatalysts have been synthesized from chiral 1,2-diamines and fluoronitrobenzene derivatives. mdpi.com The bromine atoms in similar benzene scaffolds can be functionalized to introduce catalytically active moieties. These organobromine compounds can act as catalysts themselves or serve as ligands for metal-based catalysts. wikipedia.org

Application in Diverse Organic Transformations (e.g., Quinoline, Quinoxaline, Benzimidazole Synthesis).

Organocatalysts derived from benzene scaffolds have been shown to be effective in various synthetic transformations, including the synthesis of important heterocyclic compounds.

Quinoline Synthesis: Quinolines and their derivatives are a significant class of heterocyclic compounds with numerous applications. google.com The synthesis of quinolines can be achieved through various catalytic methods, including those employing nanocatalysts and metal-free conditions. nih.govmdpi.comorganic-chemistry.org

Quinoxaline Synthesis: Quinoxalines are another class of nitrogen-containing heterocycles. researchgate.net Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that can be catalyzed by a range of catalysts, including organocatalysts. acgpubs.orgorganic-chemistry.orgijrar.org

Benzimidazole Synthesis: Benzimidazoles are important heterocyclic compounds with a wide range of biological activities. scispace.com Their synthesis can be accomplished through the condensation of o-phenylenediamines with aldehydes, often facilitated by various catalysts, including nanomaterials and Lewis acids. mdpi.comacademie-sciences.frnih.govorganic-chemistry.org

Integration into the Synthesis of Advanced Functional Materials and Polymers

The unique structure of this compound makes it a valuable monomer for the synthesis of advanced functional materials and polymers. The bromine atoms provide sites for polymerization reactions, leading to materials with specific electronic and physical properties. For example, similar dibrominated aromatic compounds are used as building blocks for polymers in material science. smolecule.com The resulting polymers can have applications in areas such as fire retardants and electronics. wikipedia.org Research on related compounds, such as the polyesterification of 1,3-bis(2-hydroxyethoxy)benzene, demonstrates how substituted benzene rings are incorporated into polymer backbones to create materials with specific thermal properties. researchgate.net

Incorporation of this compound Moieties into Polymer Backbones for Tailored Properties

This compound serves as a key monomer in polymer chemistry, particularly for creating polymers with specific, tailored properties. The two bromine atoms provide reactive sites for various polymerization reactions, such as polycondensation or cross-coupling reactions, allowing for its incorporation into the main backbone of a polymer chain.

The primary application of incorporating this moiety is in the development of brominated polymers, which are well-known for their flame-retardant characteristics. vulcanchem.com The presence of bromine atoms in the polymer structure can interfere with the combustion process in the gas phase, effectively quenching the fire. The ethyl group, situated between the two bulky bromine atoms, can influence the polymer's physical properties, such as its solubility, glass transition temperature, and mechanical flexibility, by disrupting chain packing and altering intermolecular forces.

Research in this area focuses on synthesizing polymers that not only possess high flame retardancy but also maintain excellent thermal stability and desirable mechanical properties. The 1,3-dibromo substitution pattern imparts a specific kinked geometry to the polymer backbone, which can be used to control the morphology and processing characteristics of the final material.

Table 1: Illustrative Properties of Polymers Incorporating Brominated Aromatic Moieties

PropertyEffect of Incorporating this compound MoietyRationale
Flame Retardancy Significantly IncreasedBromine atoms act as radical traps during combustion.
Thermal Stability Moderate to HighThe aromatic ring provides inherent thermal stability.
Glass Transition (Tg) ModifiedThe ethyl group and non-linear structure can alter chain packing, affecting Tg.
Solubility Potentially Increased in Organic SolventsThe ethyl group can enhance solubility compared to unsubstituted brominated aromatics.

Role in the Synthesis of Liquid Crystalline Materials and Optoelectronic Components

The distinct molecular architecture of this compound makes it a promising candidate for the synthesis of functional materials used in optoelectronics, particularly liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and their molecular arrangement can be manipulated by electric fields, making them essential for display technologies.

The utility of this compound in this field stems from several structural features:

Molecular Shape: The 1,3-substitution pattern creates a "bent-core" or V-shaped molecule. This geometry is crucial for forming specific types of liquid crystal phases, such as banana phases, which exhibit unique properties like ferroelectricity.

Polarizability and Stability: The presence of both the ethyl group and heavy bromine atoms is noted to enhance the mesomorphic stability of liquid crystals. vulcanchem.com The bromine atoms contribute to high molecular polarizability and intermolecular interactions, which are critical for the formation and maintenance of liquid crystalline states over a range of temperatures.

The bromine atoms also serve as synthetic handles for further elaboration. Through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), the dibromo-moiety can be extended with rigid, rod-like groups to build the complex molecular structures required for liquid crystalline or organic semiconductor behavior. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where molecular packing and electronic properties are paramount.

Exploitation in Novel Chemical Methodologies

The application of this compound extends to its use within modern, efficient synthetic strategies that prioritize sustainability and advanced process control.

Applications within Green Chemistry Principles and Sustainable Synthesis

The use of pre-functionalized building blocks like this compound is an important strategy in green and sustainable chemistry. Its application aligns with several green chemistry principles, primarily by offering a safer alternative to carrying out bromination reactions at later stages of a complex synthesis.

Direct bromination using molecular bromine (Br₂) is a hazardous process, involving a toxic, corrosive, and volatile reagent. By starting with a stable, brominated compound like this compound, chemists can circumvent the need to handle elemental bromine, reducing risks and simplifying handling procedures. This concept is central to designing safer synthetic routes.

Utilization in Continuous Flow Chemistry for Enhanced Reaction Control and Scalability

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability.

The scalability of flow chemistry is particularly advantageous. A process developed on a laboratory scale can be scaled up for industrial production simply by running the system for a longer duration or by using multiple reactors in parallel ("scaling out"), avoiding the complex and often unpredictable challenges of moving from a lab flask to a large production vessel.

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Representative Coupling Reaction

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Flow
Heat Transfer Limited by surface area-to-volume ratio; slow.Excellent due to high surface area-to-volume ratio.Better temperature control, fewer hotspots.
Mass Transfer Often requires vigorous mechanical stirring.Efficient mixing through diffusion and static mixers.Increased reaction rates and selectivity.
Safety Large quantities of reagents mixed at once.Small reaction volume at any given time.Minimized risk of thermal runaway.
Scalability Requires re-optimization for larger vessels.Achieved by extending run time or parallelization.Faster and more predictable scale-up.
Reproducibility Can vary between batches.Highly consistent and reproducible.Improved product quality and reliability.

Future Research Directions and Emerging Paradigms in 1,3 Dibromo 2 Ethylbenzene Chemistry

Development of Innovative and Environmentally Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount theme in modern organic synthesis. asdlib.orgmcgill.cachemmethod.com Future research on 1,3-Dibromo-2-ethylbenzene will undoubtedly prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netopcw.org

Current synthetic approaches often rely on traditional bromination methods that can generate hazardous byproducts. Innovative strategies are expected to focus on alternative brominating agents and catalytic systems that offer higher selectivity and efficiency. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst is a common method for bromination. Future work could explore the use of novel, less toxic brominating reagents and catalyst systems that operate under milder conditions.

The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to the design of new synthetic pathways. chemmethod.com Research into flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and process control.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Brominating Agent Molecular BromineN-Bromosuccinimide (NBS), other solid bromine carriers
Catalyst Lewis acids (e.g., FeBr₃)Recyclable solid acid catalysts, photocatalysts
Solvent Halogenated solventsGreen solvents (e.g., water, ionic liquids, supercritical CO₂)
Process Batch processingContinuous flow processing
Waste Generation HighMinimized

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound, with two bromine atoms flanking an ethyl group, presents intriguing possibilities for unconventional reactivity. While the bromine atoms are known to participate in cross-coupling reactions, future research will likely delve into more novel transformations.

The steric hindrance imposed by the ethyl group could lead to unusual regioselectivity in reactions involving the bromine atoms or the aromatic ring. Researchers may explore directed metalation reactions, where the ethyl group or a derivative thereof directs a metal catalyst to a specific position on the ring, enabling previously inaccessible functionalization.

Furthermore, the potential for this molecule to undergo unexpected rearrangements or cyclization reactions under specific conditions warrants investigation. caltech.edunsf.gov The interplay between the electronic effects of the bromine atoms and the steric bulk of the ethyl group could give rise to unprecedented chemical transformations, opening up new avenues for the synthesis of complex molecules.

Integration with State-of-the-Art Catalytic Systems and Advanced Methodologies

The functionalization of this compound is expected to be revolutionized by the integration of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are well-established for aryl halides and will continue to be important tools. researchgate.netambeed.comnih.gov However, emerging trends point towards the use of more sustainable and efficient catalytic systems.

Dual-catalytic systems that combine two different catalysts to achieve a transformation that is not possible with either catalyst alone are a promising area of research. chemrxiv.org For instance, a dual-catalytic system could be employed to achieve selective C-H functionalization of the ethyl group in the presence of the two bromine atoms. Ruthenium-based catalysts have also shown promise for the direct arylation of C-H bonds, which could be a powerful tool for modifying the this compound scaffold. mdpi.com

Furthermore, the development of catalysts based on earth-abundant and less toxic metals, such as iron, copper, and nickel, is a key goal in sustainable chemistry. acs.org Future research will likely focus on developing catalytic systems based on these metals for the cross-coupling and functionalization reactions of this compound.

Catalytic SystemPotential Application for this compound
Palladium-based catalysts Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. researchgate.netnih.gov
Ruthenium-based catalysts Directed C-H functionalization of the aromatic ring or ethyl group. mdpi.com
Copper-based catalysts Ullmann coupling and other cross-coupling reactions. acs.org
Dual-catalytic systems Selective and sequential functionalization of different positions on the molecule. chemrxiv.org

Implementation of Multiscale Computational Modeling for Complex Chemical Systems

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. The application of multiscale computational modeling, particularly Density Functional Theory (DFT), will be instrumental in elucidating the electronic structure, properties, and reactivity of this compound. researchgate.netrsc.orgresearchgate.net

DFT calculations can be used to predict the preferred sites of electrophilic and nucleophilic attack, the transition state energies of various reactions, and the influence of the ethyl group on the reactivity of the bromine atoms. This information will be invaluable for designing new synthetic routes and for understanding the mechanisms of novel transformations.

Molecular dynamics simulations can also be employed to study the conformational dynamics of this compound and its interactions with solvents and catalysts. This can provide insights into the factors that control the selectivity and efficiency of reactions involving this molecule.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of electronic structure, reactivity, and spectroscopic properties. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulation of conformational dynamics and interactions with the environment.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic or catalytic reactions involving the molecule.

Rational Design and Synthesis of Next-Generation Functional Materials Incorporating this compound Scaffolds

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of next-generation functional materials. mdpi.comacs.org The two bromine atoms provide convenient handles for polymerization reactions, allowing for the incorporation of this scaffold into a variety of polymer architectures.

The steric bulk of the ethyl group could be exploited to control the packing and morphology of polymers, leading to materials with tailored optical, electronic, or mechanical properties. For example, polymers containing the this compound unit could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the ability to selectively functionalize the bromine atoms allows for the creation of well-defined oligomers and dendrimers with precise three-dimensional structures. These materials could have applications in areas such as drug delivery, catalysis, and molecular recognition. The development of functional polymers from dibromobenzene derivatives is an active area of research, and this compound offers a unique monomer for creating novel materials with advanced properties. dntb.gov.uamultichemexports.com

Material ClassPotential Application
Conjugated Polymers Organic electronics (OLEDs, OPVs), sensors. mdpi.com
Dendrimers Drug delivery, catalysis, molecular recognition.
Cross-linked Polymers High-performance thermosets, coatings.
Ladder Polymers Rigid and responsive materials. acs.org

Q & A

Q. What are the standard synthetic routes for 1,3-dibromo-2-ethylbenzene, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via electrophilic bromination of 2-ethylbenzene derivatives. Key reagents include bromine (Br₂) or HBr with oxidizing agents like KBrO₃ in acidic media (e.g., acetic acid) to generate active brominating species . Reaction temperature (20–60°C) and stoichiometric control of bromine equivalents are critical to avoid over-bromination. Purification often involves recrystallization from ethanol or column chromatography. Monitoring via GC-MS ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic proton environments (δ 6.8–7.5 ppm for brominated aryl protons) and ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
  • GC-MS : Confirms molecular ion peaks (m/z ≈ 292 for C₈H₈Br₂) and fragmentation patterns.
  • IR Spectroscopy : Detects C-Br stretches (500–600 cm⁻¹) and C-H stretches of the ethyl group .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its volatility and potential respiratory irritancy. Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent decomposition. Neutralize spills with sodium bicarbonate and dispose via halogenated waste protocols .

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a precursor for Suzuki-Miyaura cross-coupling reactions to introduce ethylbenzene motifs into biaryl systems. The bromine atoms enable regioselective functionalization (e.g., substitution with nucleophiles like amines or alkoxides) for pharmaceutical intermediates .

Q. How can researchers optimize reaction yields in bromination of ethylbenzene derivatives?

  • Methodological Answer : Use a slow addition funnel for Br₂ or HBr/KBrO₃ to control exothermicity. A 1:2 molar ratio of ethylbenzene to bromine in acetic acid at 40°C maximizes di-substitution. Quenching with Na₂S₂O₃ removes excess bromine, followed by vacuum distillation .

Advanced Research Questions

Q. How does steric and electronic effects influence the regioselectivity of bromination in 2-ethylbenzene derivatives?

  • Methodological Answer : The ethyl group acts as an electron-donating substituent, directing bromination to the meta position via inductive effects. Steric hindrance from the ethyl group further disfavors ortho substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-311G(d,p) basis sets predict charge distribution and transition-state geometries .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound synthesis?

  • Methodological Answer : Discrepancies in product ratios (e.g., mono- vs. di-brominated byproducts) often stem from trace moisture or impurities in reagents. Systematic reproducibility studies under anhydrous conditions (molecular sieves) and LC-MS monitoring are recommended. Cross-validate results using alternative brominating agents like NBS .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound reactivity?

  • Methodological Answer : Synthesize deuterated derivatives (e.g., C₆D₅CH₂CH₃) via catalytic H/D exchange or Grignard reactions. Use ²H NMR and mass spectrometry to track kinetic isotope effects (KIE) in substitution reactions, revealing whether mechanisms proceed via SN2 or radical pathways .

Q. What are the challenges in computational modeling of this compound’s electronic properties?

  • Methodological Answer : Accurate modeling requires accounting for halogen bonding and steric interactions. Use high-level DFT (M06-2X/def2-TZVP) with dispersion corrections. Compare computed dipole moments and electrostatic potential maps with experimental X-ray crystallography data .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

  • Methodological Answer :
    Screen for enzyme inhibition (e.g., cytochrome P450) using fluorescence quenching assays. Molecular docking (AutoDock Vina) predicts binding affinities to active sites. Validate with in vitro cytotoxicity assays (MTT) on human cell lines, noting IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.